1-(4-bromo-1H-indol-3-yl)-2-chloroethan-1-one
Description
1-(4-bromo-1H-indol-3-yl)-2-chloroethan-1-one is a halogenated indole derivative featuring a bromine atom at the 4-position of the indole ring and a chloroacetyl group at the 3-position. This compound serves as a critical intermediate in medicinal chemistry and organic synthesis, particularly for constructing bioactive molecules targeting enzymes or protein complexes .
Properties
Molecular Formula |
C10H7BrClNO |
|---|---|
Molecular Weight |
272.52 g/mol |
IUPAC Name |
1-(4-bromo-1H-indol-3-yl)-2-chloroethanone |
InChI |
InChI=1S/C10H7BrClNO/c11-7-2-1-3-8-10(7)6(5-13-8)9(14)4-12/h1-3,5,13H,4H2 |
InChI Key |
NKKIUSGVINNMLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CN2)C(=O)CCl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-bromo-1H-indol-3-yl)-2-chloroethan-1-one typically involves the halogenation of indole derivatives. One common method includes the bromination of indole at the 4-position, followed by the introduction of a chloroethanone group at the 3-position. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent like dichloromethane. The chlorination step can be achieved using thionyl chloride or phosphorus pentachloride under controlled conditions .
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloroethanone Group
The α-chloroketone moiety undergoes nucleophilic substitution under basic conditions. This reactivity enables functionalization at the ethanone chain:
Mechanistic Insight : The electron-withdrawing ketone group polarizes the C–Cl bond, facilitating S<sub>N</sub>2 displacement. Steric hindrance from the indole ring slows reactions with bulky nucleophiles.
Cross-Coupling Reactions at the Bromine Substituent
The 4-bromoindole moiety participates in palladium-catalyzed cross-coupling reactions:
Table 1: Coupling Reactions and Outcomes
Key Limitation : Competing decomposition occurs above 100°C due to thermal instability of the chloroethanone group.
Indole Ring Functionalization
The indole core undergoes electrophilic substitution, primarily at the C5 and C7 positions:
Table 2: Electrophilic Reactions
Notable Trend : Electron-withdrawing groups (e.g., Br at C4) deactivate the indole ring, necessitating vigorous conditions for electrophilic attacks.
Reduction and Oxidation Reactions
The ketone group is susceptible to redox transformations:
-
Ketone Reduction :
Using NaBH₄ in EtOH yields 1-(4-bromo-1H-indol-3-yl)-2-chloroethanol (92% yield), which dehydrates to the corresponding alkene under acidic conditions . -
Oxidative Cleavage :
Treatment with KMnO₄/H₂SO₄ cleaves the ethanone chain, producing 4-bromo-1H-indole-3-carboxylic acid (65% yield).
Cyclization Reactions
The compound participates in intramolecular cyclizations to form polycyclic systems:
| Conditions | Product | Key Driver | Yield | Source |
|---|---|---|---|---|
| PTSA, DMSO, 90°C | Tetrahydrocarbazolone derivative | Acid-catalyzed aldol cyclization | 20% | |
| CuI, DMF, 120°C | Indolo[3,2-b]quinoline | Ullmann-type coupling | 35% |
Challenge : Competing intermolecular reactions reduce cyclization efficiency. Microwave irradiation improves yields in some cases .
Stability and Reaction Considerations
-
Thermal Sensitivity : Decomposes above 150°C, limiting high-temperature applications.
-
Solvent Effects : Reactivity in DMF > THF > DCM due to polarity and coordinating ability.
-
pH Dependence : Acidic conditions promote indole protonation, altering electronic properties.
Scientific Research Applications
1-(4-Bromo-1H-indol-3-yl)-2-chloroethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in studies involving halogenated indoles, which are known to exhibit various biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs targeting specific biological pathways.
Industry: It can be used in the production of specialty chemicals and intermediates for various industrial applications
Mechanism of Action
The mechanism of action of 1-(4-bromo-1H-indol-3-yl)-2-chloroethan-1-one involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions with biomolecules .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 1-(5-Bromo-1H-indol-3-yl)-2-chloroethan-1-one (CAS: 65040-36-0): The bromine atom at the 5-position (vs. Its safety profile includes inhalation risks and requires stringent handling .
- (E)-2-(1-Bromo-1H-indol-3-yl)-1-(4-methoxyphenyl)-2-(phenylimino)ethan-1-one (3d): The addition of a methoxyphenyl group increases molecular weight (437.0051 Da) and introduces π-π stacking interactions, which may improve binding affinity to aromatic protein pockets .
Heterocyclic Modifications
- 1-(3-Bromothiophen-2-yl)-2-chloroethan-1-one (CAS: 62715-35-9) : Replacing the indole ring with a thiophene reduces planarity and alters electron distribution, impacting solubility and metabolic stability .
- 1-[1-(4-tert-Butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one : The pyrrole core with bulky tert-butyl groups enhances lipophilicity, favoring blood-brain barrier penetration in CNS-targeting drug candidates .
Table 1: Key Properties of Selected Compounds
- Synthetic Hurdles: Bis-alkylation of phenols with chloroacetyl-piperazine derivatives often fails due to steric and electronic mismatches, necessitating alternative routes like multi-step couplings .
Biological Activity
1-(4-bromo-1H-indol-3-yl)-2-chloroethan-1-one is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials based on diverse research findings.
Chemical Structure and Synthesis
The compound is characterized by the presence of a bromine atom on the indole ring and a chloroethanone moiety. The synthesis typically involves the reaction of 4-bromoindole with chloroacetyl chloride under basic conditions, yielding the desired product in moderate to high yields depending on the reaction conditions utilized.
Biological Activity Overview
Antimicrobial Activity : Research indicates that derivatives of indole compounds, including 1-(4-bromo-1H-indol-3-yl)-2-chloroethan-1-one, exhibit notable antimicrobial properties. For instance, studies have shown that certain indole derivatives can inhibit the growth of Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis infections .
Analgesic Properties : A study focused on various indole derivatives demonstrated that compounds similar to 1-(4-bromo-1H-indol-3-yl)-2-chloroethan-1-one possess analgesic activity. The evaluation was performed using the tail immersion technique in Wistar albino mice, where certain derivatives showed significant analgesic effects comparable to standard analgesics like diclofenac sodium .
Cytotoxicity : The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Preliminary results suggest that it may induce apoptosis in certain cancer cells, making it a candidate for further investigation in cancer therapy .
The biological activity of 1-(4-bromo-1H-indol-3-yl)-2-chloroethan-1-one is thought to be mediated through several mechanisms:
- Inhibition of Protein Synthesis : Indole derivatives have been shown to interact with ribosomal RNA and inhibit protein synthesis, which may contribute to their antimicrobial effects .
- Modulation of Cellular Pathways : The compound may influence signaling pathways involved in cell survival and apoptosis, particularly in cancer cells. This modulation can lead to enhanced cell death in malignancies .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
